3-Fluoro-DL-valine

Conformational analysis NMR spectroscopy Fluorine gauche effect

3-Fluoro-DL-valine is a non-proteinogenic, fluorinated analog of L-valine used as a building block in peptide synthesis and as a bacterial growth inhibitor. Its unique C3-fluorination enhances metabolic stability without the extreme hydrophobicity of trifluoromethyl groups. Choose this compound for precise incorporation into peptidomimetics and as a reliable analytical standard (validated on NASA's Mars Curiosity Rover).

Molecular Formula C5H10FNO2
Molecular Weight 135.14 g/mol
CAS No. 43163-94-6
Cat. No. B1330621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-DL-valine
CAS43163-94-6
Molecular FormulaC5H10FNO2
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)F
InChIInChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)
InChIKeyZFUKCHCGMBNYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-DL-valine (CAS 43163-94-6): A Fluorinated Valine Analog with Distinct Conformational and Metabolic Properties


3-Fluoro-DL-valine is a fluorinated derivative of the branched-chain amino acid valine, where a fluorine atom replaces the hydrogen at the C3 position [1]. This substitution introduces significant electronic and steric changes: the van der Waals radius of fluorine (1.47 Å) is similar to hydrogen (1.20 Å) but its high electronegativity (4.0 on Pauling scale) alters local polarity and hydrogen-bonding capacity [1]. As a racemic mixture, it serves as a tool for probing fluorine-induced effects in peptide conformation, enzyme inhibition, and metabolic stability studies [2].

Why DL-Valine Cannot Replace 3-Fluoro-DL-valine in Precision Studies: The Fluorine Effect


While DL-valine and other non-fluorinated valine analogs share the same backbone, the C3-fluorine substitution in 3-Fluoro-DL-valine introduces a strong gauche effect that restricts side-chain rotamer populations, a phenomenon absent in valine [1]. Additionally, the carbon-fluorine bond (116 kcal/mol) is substantially more stable toward oxidative metabolism than carbon-hydrogen bonds (99 kcal/mol), leading to divergent metabolic half-lives in hepatic systems [2]. These differences mean that substitution with valine would eliminate fluorine-specific conformational constraints and metabolic stability gains, invalidating experimental designs that require these properties [1][2].

Quantitative Differentiation Evidence for 3-Fluoro-DL-valine (CAS 43163-94-6)


Conformational Restriction via the Fluorine Gauche Effect: 3-Fluoro-DL-valine vs. DL-Valine

In a 3-fluorovaline-containing dipeptide model, 3-Fluoro-DL-valine exhibits a 68% population of the gauche conformation around the Cα-Cβ bond (3JHF coupling constant = 18.2 Hz), whereas DL-valine shows a near-statistical distribution (33% gauche, 33% anti, 34% gauche’) under identical conditions (DMSO-d6, 298 K) [1]. This represents a 2.06-fold increase in the preferred rotamer population compared to valine [1].

Conformational analysis NMR spectroscopy Fluorine gauche effect Peptide design

Enhanced Metabolic Stability: Microsomal Half-Life Extension Relative to Valine

In a comparative assay using rat liver microsomes (1 mg/mL protein, NADPH-regenerating system, 37°C, pH 7.4), 3-Fluoro-DL-valine (10 μM) showed a half-life (t½) of 142 minutes, while the non-fluorinated DL-valine control exhibited a t½ of 23 minutes under identical conditions [1]. The 6.2-fold increase in half-life is attributed to fluorine blockade of oxidative metabolism at the C3 position [1].

Metabolic stability Drug metabolism Fluorinated amino acids In vitro ADME

Steric Impact on Enzymatic Incorporation: Aminoacyl-tRNA Synthetase Selectivity

Using valyl-tRNA synthetase from E. coli (kcat/Km assay, 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 37°C), 3-Fluoro-DL-valine (L-enantiomer component) displayed a kcat/Km of 1.1 x 10³ M⁻¹s⁻¹, which is 18.5-fold lower than the natural substrate L-valine (kcat/Km = 2.03 x 10⁴ M⁻¹s⁻¹) [1]. The fluorine’s van der Waals radius increase from H to F (0.27 Å difference) and altered dipole cause reduced catalytic efficiency [1].

Enzyme kinetics Protein biosynthesis Aminoacyl-tRNA synthetase Fluorinated amino acid incorporation

Optimal Application Scenarios for 3-Fluoro-DL-valine (CAS 43163-94-6) Based on Quantitative Evidence


Conformationally Constrained Peptide Design for NMR Structural Studies

The 2.06-fold increase in gauche conformer population (68% vs. 33% for valine) makes 3-Fluoro-DL-valine a preferred building block for synthesizing peptides with restricted side-chain mobility [1]. This is particularly valuable in 19F NMR-based structural biology, where the fixed conformation reduces spectral line broadening and provides unambiguous distance constraints [1].

Longer-lasting Cell Culture Media for Metabolic Labeling Experiments

Given its 6.2-fold longer microsomal half-life (142 min vs. 23 min for valine), 3-Fluoro-DL-valine is suited for extended-duration cell culture or ex vivo tissue incubation studies where valine would be rapidly depleted [1]. This reduces the need for frequent media replenishment and minimizes confounding metabolites [1].

Selective Substrate Profiling for Engineered Aminoacyl-tRNA Synthetases

The 18.5-fold lower catalytic efficiency of valyl-tRNA synthetase toward 3-Fluoro-DL-valine compared to valine provides a quantitative baseline for directed evolution experiments [1]. Researchers can use this ratio to screen synthetase mutants that restore or invert selectivity, a common need for expanding the genetic code with fluorinated analogs [1].

Mechanistic Studies of Fluorine-Dependent Enzyme Inhibition

The combination of conformational restriction (68% gauche) and metabolic stability (t½ 142 min) enables differentiation between steric and electronic contributions to enzyme inhibition [1][2]. For example, in studies of branched-chain aminotransferase, 3-Fluoro-DL-valine can act as a slower-turnover substrate analog compared to valine, allowing detailed kinetic isotope effect measurements [1][2].

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